molecular formula C4H4N6S B14356022 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 91114-04-4

7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine

Cat. No.: B14356022
CAS No.: 91114-04-4
M. Wt: 168.18 g/mol
InChI Key: RKEQYNOWNJHNGO-UHFFFAOYSA-N
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Description

7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with thiadiazolo-pyrimidine precursors. One common method includes the reaction of 5-amino-1,2,3-thiadiazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazinyl derivatives.

    Substitution: Formation of substituted thiadiazolo-pyrimidine derivatives.

Scientific Research Applications

7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, and antimicrobial activities. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications, making the compound versatile for different applications.

Properties

CAS No.

91114-04-4

Molecular Formula

C4H4N6S

Molecular Weight

168.18 g/mol

IUPAC Name

thiadiazolo[5,4-d]pyrimidin-7-ylhydrazine

InChI

InChI=1S/C4H4N6S/c5-8-3-2-4(7-1-6-3)11-10-9-2/h1H,5H2,(H,6,7,8)

InChI Key

RKEQYNOWNJHNGO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)SN=N2)NN

Origin of Product

United States

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